molecular formula C16H24N2O2 B153378 tert-Butyl 4-benzylpiperazine-1-carboxylate CAS No. 57260-70-5

tert-Butyl 4-benzylpiperazine-1-carboxylate

Cat. No. B153378
CAS RN: 57260-70-5
M. Wt: 276.37 g/mol
InChI Key: GVHSMUYEAWMYLM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-benzylpiperazine-1-carboxylate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is related to various piperazine derivatives that have been synthesized and characterized for their potential applications in medicinal chemistry and as intermediates for biologically active compounds.

Synthesis Analysis

The synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate and its derivatives involves various strategies. For instance, the synthesis of related compounds such as tert-butyl phenylazocarboxylates involves nucleophilic substitutions and radical reactions . Enantioselective synthesis methods have been developed for related compounds, using key steps like iodolactamization . Chiral auxiliaries derived from tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been used for the synthesis of enantiomerically pure compounds . Additionally, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves condensation reactions .

Molecular Structure Analysis

The molecular structure of tert-Butyl 4-benzylpiperazine-1-carboxylate derivatives has been elucidated using various techniques. X-ray diffraction studies have been conducted to determine the crystal structure of related compounds, revealing the geometrical arrangement and confirming the molecular structure . These studies provide insights into the three-dimensional architecture of the molecules and their intermolecular interactions.

Chemical Reactions Analysis

Tert-Butyl 4-benzylpiperazine-1-carboxylate and its analogs undergo a variety of chemical reactions. For example, the related tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate reacts with L-selectride to yield cis isomers, which can be further transformed into trans isomers through the Mitsunobu reaction . The compound tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 4-benzylpiperazine-1-carboxylate derivatives are characterized using spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis . These compounds exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and reactivity . The thermal properties and density functional theory (DFT) analyses provide additional information on the stability and electronic structure of these compounds .

Scientific Research Applications

Synthesis of Protein Tyrosine Kinase Inhibitors

  • Key Application: "tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate" is an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process involves a series of steps, starting from 4-methylpyridinium, and includes SN2 substitution, borohydride reduction, and oxidation, leading to the target product (Chen Xin-zhi, 2011).

Anticancer Drug Development

  • Key Application: "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" is an important intermediate for small molecule anticancer drugs. The synthesis from piperidin-4-ylmethanol includes nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound is part of many anticancer drugs and has potential applications in treating depression and cerebral ischemia (Binliang Zhang et al., 2018).

Stereoselective Syntheses

  • Key Application: "tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate" and its derivatives are used in stereoselective syntheses. These compounds react with L-selectride in anhydrous tetrahydrofuran to give cis isomers, which are further modified through Mitsunobu reaction and alkaline hydrolysis to afford trans isomers (V. Boev et al., 2015).

Synthesis of Biologically Active Benziimidazole Compounds

  • Key Application: "tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate" is synthesized as an intermediate for biologically active benziimidazole compounds. The synthesis involves amination of 4-iodo-2-methyl-6-nitroaniline using cost-effective catalysts (Liu Ya-hu, 2010).

Development of Polymer Materials

  • Key Application: The synthesis of "4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene" and "1,2-bis(4-aminophenoxy)-4- tert -butylbenzene" led to the development of new polyamides with thermal stability, flexibility, and solubility in various solvents. These materials are significant for producing transparent, flexible, and tough films (S. Hsiao et al., 2000).

CCR2 Antagonists Development

  • Key Application: The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical intermediate for CCR2 antagonists, involves an iodolactamization step. This demonstrates its application in drug development (C. Campbell et al., 2009).

Safety And Hazards

This compound may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

tert-butyl 4-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHSMUYEAWMYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342772
Record name 1-Boc-(4-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-benzylpiperazine-1-carboxylate

CAS RN

57260-70-5
Record name 1-Boc-(4-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-benzylpiperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In acetonitrile (80 ml), tert-butyl 1-piperazine carboxylate (2.50 g) was dissolved. Under ice cooling, benzyl bromide (1.59 ml) and triethylamine (1.87 ml) were added dropwise to the resulting solution, followed by stirring at room temperature for 90 minutes. After the solvent was distilled off under reduced pressure, distilled water and dichloromethane were added to the residue to separate the organic layer. The organic layer was washed with saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (ethyl acetate:hexane=1:20 to 1:5), whereby the title compound (3.12 g, 84%) was obtained as colorless powder.
Quantity
1.59 mL
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1.87 mL
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2.5 g
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 3.4 g (0.024 mole) of 1,1-dimethylethoxy carbonylazide in 5 ml of pyridine was rapidly added to a stirred solution of 1-phenylmethylpiperazine (4.2 g, 0.024 mole) in 5 ml of pyridine. An initial exothermic reaction was noted. The mixture was allowed to stir overnight, diluted with water and the product was extracted with two 50 ml portions of ether. The ether extracts were dried (MgSO4), filtered, and evaporated to yield a yellow oil. Column chromatography (2" diameter column, 500 g of silica gel, ether eluent) followed by sublimation at 110°/0.5 mm returned 5.7 g (86%) of white solid, m.p. 64°-73°. The solid was dissolved in 50 ml of ether and cooled to -70°. The resultant white solid was filtered off to yield 4.5 g (68%) of product, m.p. 71-3°. Calc. for C16H24N2O2 (276.38): C, 69.53; H, 8.75; N, 10.14. Found: C, 69.44; H, 8.82; N, 10.15.
Quantity
3.4 g
Type
reactant
Reaction Step One
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4.2 g
Type
reactant
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5 mL
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5 mL
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white solid
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5.7 g
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50 mL
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Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KS Kadam, T Gandhi, MM Reddy… - Journal of …, 2015 - Wiley Online Library
In this study, a novel series of 5‐piperazinethiazole 2,2‐dimethylbutanoic acid and 5‐piperidinethiazole 2,2‐dimethylbutanoic acid derivatives have been synthesized. Structures of the …
Number of citations: 2 onlinelibrary.wiley.com
JZ Long, X Jin, A Adibekian, W Li… - Journal of medicinal …, 2010 - ACS Publications
Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are two enzymes from the serine hydrolase superfamily that degrade the endocannabinoids 2-…
Number of citations: 75 pubs.acs.org
L Ouchakour, M Nonn, AM Remete… - European Journal of …, 2021 - Wiley Online Library
An improved, efficient synthesis of some functionalized saturated azaheterocycles has been accomplished by controlled functionalization of various readily available cyclic compounds …
KP Sukrutha, TR Swaroop, R Preetham… - Synthetic …, 2021 - Taylor & Francis
… Interestingly, tert-butyl piperazine-1-carboxylate 2e was monoalkylated by 1a under acidic catalyst acetic acid to furnish tert-butyl 4-benzylpiperazine-1-carboxylate 4h in 76% yield (…
Number of citations: 3 www.tandfonline.com
KH Fan - 2010 - mospace.umsystem.edu
Sigma receptors are unique binding sites located in the central nervous system (CNS) and peripheral organs. Two sigma receptor subtypes ([signma]1 and [sigma]2) have been …
Number of citations: 1 mospace.umsystem.edu
JZ Long - 2011 - search.proquest.com
The metabolic serine hydrolase (SH) superfamily consists of> 100 enzymes in humans characterized by the presence of an active site serine that is used for the hydrolysis of ester, …
Number of citations: 2 search.proquest.com
A Zarkin, R Jahan, R Uprety, Y Zhang, C McElhinny… - Pharmaceuticals, 2021 - mdpi.com
Activation of the neuropeptide S receptor (NPSR) system has been shown to produce anxiolytic-like actions, arousal, and enhance memory consolidation, whereas blockade of the …
Number of citations: 1 www.mdpi.com
H Huang, JY Kang - The Journal of Organic Chemistry, 2017 - ACS Publications
A novel protocol for extending the scope of the Mitsunobu reaction to include amine nucleophiles to form C–N bonds through the utilization of N-heterocyclic phosphine-butane (NHP-…
Number of citations: 41 pubs.acs.org
TA Hammerstad, PV Hegde, KJ Wang, CC Aldrich - Synthesis, 2022 - thieme-connect.com
A convenient procedure for the chemoselective reduction of tertiary amides at room temperature in the presence of air and moisture using 1,3-diphenyldisiloxane (DPDS) is developed. …
Number of citations: 2 www.thieme-connect.com
Y Lu - 2007 - search.proquest.com
The sigma receptor is a unique receptor family with two subtypes: sigma-1 and sigma-2. Both of the two subtype receptors are widely distributed in the central nervous system (CNS). …
Number of citations: 2 search.proquest.com

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